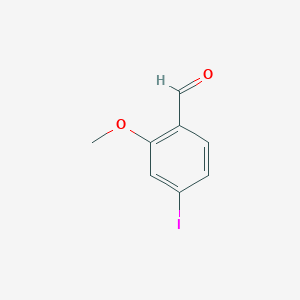

4-Iodo-2-methoxybenzaldehyde

Description

Contextual Significance in Substituted Benzaldehyde (B42025) Chemistry

Substituted benzaldehydes are a cornerstone class of compounds in organic chemistry, serving as fundamental precursors for a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty materials. cymitquimica.comchemimpex.com The nature and position of the substituents on the aromatic ring profoundly dictate the chemical behavior of both the aldehyde functional group and the ring itself.

In 4-Iodo-2-methoxybenzaldehyde, the interplay between the methoxy (B1213986) (-OCH3) and iodo (-I) groups is particularly significant. The methoxy group is an electron-donating group, which activates the benzene (B151609) ring towards electrophilic substitution. Conversely, the iodine atom is electron-withdrawing through induction, which deactivates the ring, but more importantly, it functions as an excellent leaving group in various transition metal-catalyzed cross-coupling reactions. This dual functionality is critical, as it allows for selective, stepwise modifications of the molecule. The aldehyde group itself is a versatile functional handle, readily participating in nucleophilic additions, condensations, oxidations, and reductions. This inherent reactivity makes substituted benzaldehydes like the 4-iodo-2-methoxy variant indispensable in synthetic strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 139102-37-7 | google.com |

| Molecular Formula | C₈H₇IO₂ | google.com |

| Molecular Weight | 262.04 g/mol | google.com |

| Appearance | White to off-white solid/crystals | smolecule.com |

Note: This table contains computed and reported data from chemical suppliers and databases.

Importance as a Versatile Synthetic Building Block

The utility of this compound as a synthetic building block stems from the distinct reactivity of its three functional groups, which can be addressed selectively under different reaction conditions. This multi-functionality allows it to be a linchpin in convergent synthetic routes, where different fragments of a target molecule are prepared separately and then combined.

The iodine atom is arguably its most valuable feature for complex molecule synthesis. As a heavy halogen, it is an exceptional leaving group in palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Reactions such as the Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), and Heck couplings are readily employed to append diverse molecular fragments at the C-4 position. smolecule.comlibretexts.org For example, Sonogashira couplings of aryl halides are a cornerstone for creating arylalkynes, which are precursors to many natural products and functional materials. libretexts.orgresearchgate.net

Simultaneously, the aldehyde group offers a gateway to a different set of molecular modifications. It can be:

Oxidized to a carboxylic acid, creating a new functional handle for amide or ester formation.

Reduced to a primary alcohol, which can be used in ether synthesis or further functional group transformations.

Engaged in condensation reactions, such as the Wittig reaction to form alkenes or the Corey-Fuchs reaction to generate alkynes. rsc.org

Used to form imines (Schiff bases) by reacting with primary amines, a common step in the synthesis of heterocyclic compounds. chemicalbook.com

This orthogonal reactivity allows chemists to perform, for instance, a cross-coupling reaction on the C-I bond while leaving the aldehyde untouched, and then subsequently modify the aldehyde group in a later step. This strategic advantage is crucial in the total synthesis of complex natural products and medicinal agents. For instance, related iodo-substituted benzaldehydes have been instrumental as key intermediates in the synthesis of bioactive compounds, including resveratrol (B1683913) dimers and the natural biflavonoid amentoflavone. d-nb.infohilarispublisher.com The derivatives of such compounds are explored for a range of biological activities, including potential anticancer and antimicrobial properties. chemimpex.com

Table 2: Reactivity of Functional Groups in this compound

| Functional Group | Type of Reaction | Potential Products | Significance | Reference |

|---|---|---|---|---|

| Iodine Atom (-I) | Suzuki-Miyaura Coupling | Biaryl compounds | C-C bond formation, synthesis of complex scaffolds | smolecule.com |

| Sonogashira Coupling | Arylalkynes | C-C bond formation, access to conjugated systems | smolecule.comlibretexts.org | |

| Nucleophilic Aromatic Substitution | Ethers, Amines, etc. | Introduction of new functional groups | smolecule.com | |

| Aldehyde Group (-CHO) | Oxidation | Carboxylic Acids | Access to amides, esters | |

| Reduction | Primary Alcohols | Further functionalization, ether synthesis | ||

| Wittig/Corey-Fuchs Reaction | Alkenes/Alkynes | Carbon chain extension, homologation | rsc.org | |

| Reductive Amination | Amines | Synthesis of bioactive amines | rsc.org | |

| Methoxy Group (-OCH₃) | Ether Cleavage | Phenols | Unmasking a hydroxyl group for further reaction | d-nb.info |

Note: This table summarizes the principal synthetic transformations available for this building block.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNOHFJWXJKIJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)I)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes for 4 Iodo 2 Methoxybenzaldehyde

Direct Halogenation Strategies

Direct iodination of an aromatic aldehyde is a primary route to synthesize 4-Iodo-2-methoxybenzaldehyde. This approach relies on electrophilic aromatic substitution, where an iodine-containing reagent introduces an iodine atom onto the benzene (B151609) ring. The success of this strategy hinges on controlling the regioselectivity of the reaction to favor substitution at the desired C-4 position.

Regioselective Iodination Techniques

The directing effects of the substituents on the aromatic ring, namely the methoxy (B1213986) (-OCH₃) and aldehyde (-CHO) groups, are crucial in determining the position of iodination. The methoxy group is an activating, ortho-, para-director, while the aldehyde group is a deactivating, meta-director. In 2-methoxybenzaldehyde (B41997), the para position relative to the activating methoxy group is C-5, and the ortho position is C-3. The position para to the methoxy group and meta to the aldehyde group is the C-5 position. Therefore, direct iodination of 2-methoxybenzaldehyde is expected to yield primarily the 5-iodo isomer.

To achieve the desired 4-iodo isomer, alternative starting materials or specific catalytic systems that can override the inherent directing effects are necessary. Research has shown that the choice of solvent and catalyst can significantly influence the regiochemical outcome of iodination reactions. For instance, iron(III)-catalyzed iodination of 2-methoxybenzaldehyde using N-Iodosuccinimide (NIS) in dichloromethane (B109758) required a stoichiometric amount of the catalyst to yield the 5-iodo product. acs.orgacs.org However, changing the solvent to an ionic liquid, 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM]NTf₂), allowed the reaction to proceed with only 5 mol% of the iron(III) chloride catalyst, yielding 5-iodo-2-methoxybenzaldehyde (B1585233) as the sole product in 88% yield after 2.5 hours. acs.orgacs.org This highlights the profound effect of the reaction medium on catalytic activity and efficiency.

Application of Iodinating Reagents in Arylaldehyde Synthesis

A variety of iodinating reagents have been employed for the synthesis of iodo-substituted arylaldehydes. The selection of the reagent is critical as it influences reaction conditions, yields, and environmental impact.

Commonly used reagents include molecular iodine (I₂) in the presence of an oxidizing agent. The electrophilicity of iodine itself is often insufficient for direct iodination of aromatic rings, necessitating an activator. rsc.org Systems such as iodine/iodic acid (HIO₃) have been reported for the iodination of hydroxylated aromatic aldehydes, with reactions proceeding under both conventional stirring and microwave irradiation. jocpr.comjocpr.comresearchgate.netresearchgate.net Microwave-assisted methods often lead to significantly shorter reaction times. jocpr.comjocpr.comresearchgate.net

Another effective system involves the use of N-Iodosuccinimide (NIS) as the iodine source, often activated by a Lewis acid catalyst like iron(III) chloride. acs.orgacs.org This method has been successfully applied to a range of aryl compounds. acs.org

For the synthesis of 5-iodovanillin (B1580916) (5-iodo-4-hydroxy-3-methoxybenzaldehyde), a related compound, reagents like sodium triiodide (NaI₃), generated in situ from sodium iodide and iodine, have been used in aqueous solutions. mdma.ch More environmentally friendly approaches for the iodination of vanillin (B372448) utilize systems like Oxone® and potassium iodide in water. tandfonline.com

A metal-free approach for the monoiodination of arylaldehydes has been developed using Phenyliodine(III) diacetate (PIDA) and molecular iodine, providing the desired products in moderate to excellent yields. For example, the reaction of 2-methoxybenzaldehyde with PIDA and I₂ in dichloromethane at 60 °C for 3 hours yielded 5-iodo-2-methoxybenzaldehyde in 95% yield. rsc.org

The following table summarizes the application of different iodinating reagents in the synthesis of substituted benzaldehydes:

| Starting Material | Iodinating Reagent/System | Product | Yield | Reference |

| 2-methoxybenzaldehyde | NIS, FeCl₃ (5 mol%) in [BMIM]NTf₂ | 5-iodo-2-methoxybenzaldehyde | 88% | acs.orgacs.org |

| 2-methoxybenzaldehyde | PIDA, I₂ in DCM | 5-iodo-2-methoxybenzaldehyde | 95% | rsc.org |

| Vanillin | NaI₃·NaI (in situ), H₂SO₄ (cat.) | 5-iodovanillin | Not specified | mdma.ch |

| Vanillin | Oxone®, KI in H₂O | 5-iodovanillin | Not specified | tandfonline.com |

Indirect Synthetic Routes via Precursor Modification

Indirect routes offer an alternative pathway to this compound, often providing better control over regioselectivity. These methods typically involve synthesizing a precursor molecule that already contains the desired substitution pattern, followed by chemical transformations to introduce or unmask the aldehyde functionality.

Transformations of Related Methoxybenzaldehyde Derivatives

This strategy involves starting with a methoxybenzaldehyde derivative that can be chemically altered to introduce the iodine atom at the C-4 position. For example, a precursor with an activating group at the C-4 position, such as an amino group, can undergo a Sandmeyer-type reaction. In this process, the amino group is first diazotized with nitrous acid, and the resulting diazonium salt is then treated with an iodide salt (e.g., potassium iodide) to introduce the iodine atom.

Strategies for Introducing the Aldehyde Functionality

A more common indirect approach involves introducing the aldehyde group onto a pre-existing 3-iodoanisole (B135260) (1-iodo-3-methoxybenzene) ring. This ensures the iodine atom is correctly positioned at what will become the C-4 position of the final product. Several formylation methods can be employed:

Vilsmeier-Haack Reaction: This reaction uses a formylating agent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce an aldehyde group onto an activated aromatic ring. 3-Iodoanisole can be subjected to these conditions to yield this compound.

Ortho-lithiation followed by Formylation: Directed ortho-metalation is a powerful tool for regioselective functionalization. The methoxy group in 3-iodoanisole can direct lithiation to the C-2 position using a strong base like n-butyllithium. The resulting aryllithium species can then be quenched with an electrophilic formylating agent, such as DMF, to install the aldehyde group.

Grignard Reaction: A Grignard reagent can be prepared from 3-iodoanisole by reaction with magnesium. This organometallic intermediate can then react with a suitable formylating agent to produce the target aldehyde.

These indirect methods, while potentially longer, offer the significant advantage of unambiguous regiochemical control, leading to the specific formation of this compound.

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound and related compounds, several greener approaches have been investigated.

A key focus is the use of more environmentally benign solvents and reagents. For instance, the iodination of vanillin has been successfully demonstrated in water, a significant improvement over traditional methods that often use hazardous organic solvents. tandfonline.com The use of ionic liquids as recyclable reaction media, as seen in the iron-catalyzed iodination of 2-methoxybenzaldehyde, also aligns with green chemistry principles due to their low vapor pressure and potential for reuse. acs.orgacs.org

Furthermore, the development of catalytic methods that use non-toxic and earth-abundant metals, like iron, is a step towards more sustainable synthesis. acs.orgacs.org Metal-free iodination systems, such as those using I₂/NaNO₂/air/silica-supported H₂SO₄, further enhance the green credentials of the synthesis by avoiding heavy metal waste. mdpi.com

Enzymatic catalysis represents another frontier in green synthesis. Laccase-catalyzed iodination of phenolic compounds using potassium iodide as the iodine source and aerial oxygen as the oxidant presents a highly sustainable and efficient method. rsc.orgresearchgate.net While not directly demonstrated for this compound, the principles are applicable to structurally similar phenols and highlight a promising direction for future research.

The following table summarizes some green chemistry approaches relevant to the synthesis of iodo-substituted benzaldehydes:

| Green Principle | Approach | Example | Reference |

| Safer Solvents | Use of water as a solvent | Iodination of vanillin using Oxone® and KI in H₂O | tandfonline.com |

| Catalysis | Use of non-toxic, earth-abundant metal catalyst | FeCl₃-catalyzed iodination of 2-methoxybenzaldehyde | acs.orgacs.org |

| Atom Economy | Use of air as the terminal oxidant | Metal-free iodination using I₂/NaNO₂/air | mdpi.com |

| Renewable Feedstocks | Use of biocatalysts and renewable reagents | Laccase-catalyzed iodination using KI and O₂ | rsc.orgresearchgate.net |

| Waste Reduction | Use of recyclable ionic liquids as solvents | FeCl₃-catalyzed iodination in [BMIM]NTf₂ | acs.orgacs.org |

Utilization of Ionic Liquid Catalysts in Benzaldehyde (B42025) Synthesis

Ionic liquids (ILs) have emerged as highly effective catalysts and reaction media in organic synthesis, offering significant advantages over traditional volatile organic solvents. Their unique properties, including low vapor pressure, high thermal stability, and tunable solvency, have been leveraged in the synthesis of benzaldehyde derivatives.

One notable advancement is the iron(III)-catalyzed iodination of arenes, a reaction directly applicable to precursors of the target compound. acs.orgacs.org Research has demonstrated that an iron(III) triflimide catalyst, generated in situ from iron(III) chloride and a triflimide-based ionic liquid like 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM]NTf₂), can efficiently activate N-Iodosuccinimide (NIS) for the iodination of aromatic compounds. acs.orgacs.org

In the case of 2-methoxybenzaldehyde, a closely related substrate, the use of the [BMIM]NTf₂ ionic liquid as the reaction medium dramatically enhances the reaction's efficiency compared to conventional solvents like dichloromethane. acs.orgacs.org The ionic liquid not only acts as a solvent but also as a co-catalyst, activating the Fe(III) center to create a more powerful Lewis acid. acs.orgacs.org This synergistic effect allows for a significant reduction in the required amount of catalyst and a shorter reaction time to achieve a high yield of the iodinated product. acs.orgacs.org

The following table, derived from research findings, compares the reaction conditions for the iodination of 2-methoxybenzaldehyde, illustrating the profound impact of the ionic liquid. acs.orgacs.org

| Solvent | Catalyst Loading (mol %) | Reaction Time (h) | Yield (%) |

| Dichloromethane | 100 | 6 | ~88 |

| [BMIM]NTf₂ | 5 | 2.5 | 88 |

Another innovative approach involves immobilizing an acidic ionic liquid on silica-coated magnetite nanoparticles. rsc.org This heterogeneous catalyst has proven effective for the diazotization and subsequent iodination of aromatic amines, presenting a viable, albeit different, pathway to aryl iodides under solvent-free conditions. rsc.org

Environmentally Benign Reaction Conditions

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are increasingly guiding synthetic route design. ucl.ac.ukiwu.edu The use of ionic liquids in the synthesis of this compound and its precursors aligns well with these principles.

A key environmental benefit is the significant reduction in catalyst loading and waste generation. As shown in the iron-catalyzed iodination of 2-methoxybenzaldehyde, employing an ionic liquid medium reduced the necessary amount of the iron catalyst from a stoichiometric quantity to just 5 mol %. acs.orgacs.org This reduction minimizes the use of metal resources and simplifies purification. Furthermore, the process replaces traditional, often toxic and volatile, organic solvents with non-volatile ionic liquids. acs.orgacs.org

The mild reaction conditions enabled by ionic liquids also contribute to a greener process. A patented method for a related benzaldehyde derivative explicitly notes that replacing severely corrosive catalysts like sulfuric acid with a non-toxic ionic liquid results in gentle reaction conditions and the near-total elimination of waste products. google.com This approach improves safety and reduces the environmental impact of the synthesis. google.com

The following table summarizes the environmentally benign aspects of using ionic liquid-based systems in relevant benzaldehyde syntheses.

| Feature | Advantage | Source |

| Reduced Catalyst Loading | Decreases metal waste and cost. | acs.org, acs.org |

| Replacement of Harsh Reagents | Avoids corrosive acids like H₂SO₄, improving safety. | google.com |

| Solvent Replacement | Replaces volatile organic compounds (VOCs) with non-volatile ILs. | acs.org, acs.org |

| Mild Reaction Conditions | Lowers energy consumption and improves safety. | google.com |

| Catalyst & Solvent Recyclability | Reduces waste and improves process economy. | acs.org, acs.org, rsc.org |

| Minimal Waste Production | Leads to cleaner reactions with easier purification. | google.com |

These methodologies, centered on the use of ionic liquids, represent a significant step forward in the clean and efficient synthesis of this compound and other valuable chemical intermediates.

Chemical Reactivity and Derivatization Pathways of 4 Iodo 2 Methoxybenzaldehyde

Transformations at the Aldehyde Moiety

The aldehyde group is a versatile functional handle that readily undergoes condensation, reduction, and oxidation reactions.

Condensation Reactions

The carbonyl carbon of the aldehyde is electrophilic and is susceptible to nucleophilic attack by primary amines and their derivatives, leading to the formation of new carbon-nitrogen double bonds.

The condensation of 4-Iodo-2-methoxybenzaldehyde with primary amines yields imines, commonly known as Schiff bases. researchgate.net This reaction typically proceeds by the nucleophilic addition of the amine to the aldehyde carbonyl, forming an unstable carbinolamine intermediate, which then dehydrates to form the stable imine. nih.gov The reaction can be catalyzed by acids or bases and may be driven to completion by the removal of water. nih.gov

A variety of amines can be used in this synthesis, leading to a diverse array of Schiff base derivatives. The reaction conditions can be tailored to optimize yield and reaction time, with methods ranging from conventional heating to microwave-assisted synthesis. wikipedia.org For instance, microwave irradiation has been shown to significantly reduce reaction times from hours to minutes and improve yields compared to conventional heating methods. wikipedia.orgrsc.org

Table 1: Examples of Schiff Base Formation Conditions

| Amine Reactant | Reaction Conditions | Solvent | Product Type | Reference |

|---|---|---|---|---|

| Aromatic Amines | Conventional Heating (reflux) | Ethanol (B145695) / Acetic Acid | Aromatic Schiff Base | nih.gov |

| Substituted Anilines | Microwave Irradiation (200 W) | Solvent-free / β-ethoxyethanol | Aromatic Schiff Base | wikipedia.org |

| Haloanilines | Reflux | Absolute Alcohol / Acetic Acid | Halogenated Schiff Base | organic-chemistry.org |

Similarly, this compound can react with hydrazines or hydrazides to form hydrazones. rsc.org This condensation reaction follows a similar mechanism to Schiff base formation, involving the formation of a C=N bond. jmchemsci.com The synthesis can be carried out under various conditions, including solution-based methods, mechanosynthesis, or solid-state melt reactions. jmchemsci.com For example, the condensation of a related compound, 5-iodo-vanillin, with benzohydrazides proceeds under solvent-free conditions. biosynth.com The resulting hydrazones are often stable, crystalline solids. biosynth.com

Schiff Base Formation

Reduction and Oxidation Reactions

The aldehyde functionality of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid, providing pathways to other important classes of compounds.

The reduction of the aldehyde to the corresponding benzyl (B1604629) alcohol, (4-iodo-2-methoxyphenyl)methanol, can be achieved using common reducing agents. smolecule.com Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol is a mild and effective reagent for this transformation. smolecule.com A more potent reducing agent, lithium aluminum hydride (LiAlH₄), can also be employed. smolecule.com For instance, the reduction of the related 2-iodo-4-methoxybenzaldehyde (B3030916) to (2-iodo-4-methoxyphenyl)methanol (B3039873) has been accomplished using pyridinium (B92312) chlorochromate (PDC) and silica (B1680970) gel. rsc.org

Conversely, the oxidation of the aldehyde group yields 4-iodo-2-methoxybenzoic acid. smolecule.com Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) in an aqueous or acidic medium, or chromium trioxide (CrO₃) in aqueous acid (Jones reagent), are commonly used for this purpose. smolecule.comlibretexts.org The oxidation proceeds via the formation of a gem-diol intermediate after the nucleophilic addition of water to the carbonyl group. libretexts.org The synthesis of 2-iodo-5-methoxybenzoic acid has been reported via the oxidation of the corresponding aldehyde with KMnO₄ in aqueous potassium hydroxide. rsc.org

Table 2: Reagents for Reduction and Oxidation of the Aldehyde Moiety

| Transformation | Reagent | Product | Reference |

|---|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | (4-Iodo-2-methoxyphenyl)methanol | smolecule.com |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | (4-Iodo-2-methoxyphenyl)methanol | smolecule.com |

| Oxidation | Potassium Permanganate (KMnO₄) | 4-Iodo-2-methoxybenzoic acid | smolecule.com |

| Oxidation | Chromium Trioxide (CrO₃) / H₂SO₄ (Jones Reagent) | 4-Iodo-2-methoxybenzoic acid | libretexts.org |

| Oxidation | 2-Iodoxybenzenesulfonic acid (IBS) / Oxone | 4-Iodo-2-methoxybenzoic acid | orgsyn.org |

Reactions Involving the Aryl Iodide Moiety

The carbon-iodine bond in this compound is a key site for derivatization, particularly through palladium-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide compared to other aryl halides (I > Br > Cl) makes it an excellent substrate for these transformations. evitachem.com

Carbon-Carbon Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. mdpi.com The general mechanism for these reactions involves three main steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.com

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. mdpi.com It is a versatile method for creating biaryl compounds or connecting the aromatic ring to vinyl or alkyl groups. mdpi.com The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. rsc.org For example, the Suzuki coupling of the similar 5-iodovanillin (B1580916) with various arylboronic acids has been achieved using a Pd(II) complex as a catalyst. rsc.org

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org The regioselectivity of the addition to the alkene is influenced by the electronic nature of the substituents on the alkene. wikipedia.org A Heck reaction has been described for the synthesis of entacapone, where 4-iodo-2-methoxyphenol (B1311775) is coupled with 2-cyano-N,N-diethylacrylamide using a palladium catalyst.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. organic-chemistry.orgwikipedia.org Copper-free Sonogashira protocols have also been developed. libretexts.org This reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes. libretexts.org The Sonogashira coupling of various aryl iodides with terminal alkynes has been shown to proceed efficiently under mild, aerobic, and ligand-free conditions with a palladium acetate (B1210297) catalyst. nih.gov

Table 3: Overview of Carbon-Carbon Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Base | Typical Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(0) or Pd(II) complex | K₂CO₃, Cs₂CO₃ | Biaryl or Styrene derivative | rsc.orgmdpi.com |

| Heck | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | Substituted Alkene | wikipedia.org |

| Sonogashira | Terminal Alkyne | Pd complex / Cu(I) salt | Amine (e.g., Et₃N) | Arylalkyne | organic-chemistry.orgwikipedia.org |

Metalation Reactions

Metalation reactions of this compound are a key strategy for introducing additional functional groups onto the aromatic ring. These reactions typically involve the use of strong organometallic bases to deprotonate a specific carbon atom, creating a highly reactive organometallic intermediate that can then be quenched with various electrophiles.

One common approach is directed ortho-metalation, where the methoxy (B1213986) group directs the deprotonation to the adjacent C3 position. The use of lithium diisopropylamide (LDA) at low temperatures, such as -78°C, can facilitate this regioselective deprotonation. The resulting lithiated species can then react with an electrophile, such as N,N-dimethylformamide (DMF), to introduce a formyl group, yielding a diformylated product. To prevent the aldehyde group from interfering with the metalation reaction, it can be protected as an acetal (B89532) prior to the reaction and deprotected afterward.

Furthermore, the use of TMP-zincates (TMP = 2,2,6,6-tetramethylpiperidide) has been explored for the regioselective metalation of various substituted aromatic compounds. researchgate.net For instance, in the case of 3-substituted bromobenzenes, TMP-zincates have been shown to direct metalation to the C2 position. researchgate.net This methodology could potentially be applied to this compound to achieve metalation at specific positions, leading to the formation of functionalized arylzinc reagents. researchgate.net These organozinc intermediates are valuable for subsequent cross-coupling reactions. researchgate.net

Table 1: Examples of Metalation Reactions and Subsequent Electrophilic Quenching

| Metalating Agent | Directing Group | Position of Metalation | Electrophile | Product Type |

| LDA | Methoxy | C3 | DMF | Diformylated arene |

| TMP-zincate | Iodo/Methoxy | Varies | Iodine | Iodinated arene |

Nucleophilic Aromatic Substitution Reactions

The iodine atom on the aromatic ring of this compound is a good leaving group, making the compound susceptible to nucleophilic aromatic substitution (SNA_r) reactions. This allows for the displacement of the iodo group by a variety of nucleophiles, providing a direct route to a wide range of derivatives.

Common nucleophiles used in these reactions include azides (e.g., sodium azide) and cyanides (e.g., potassium cyanide), which can be introduced in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO). smolecule.com These reactions lead to the formation of 4-azido-2-methoxybenzaldehyde and 4-cyano-2-methoxybenzaldehyde, respectively. Organometallic reagents can also act as nucleophiles to displace the iodine atom.

The reactivity of the iodo-substituted benzene (B151609) ring towards nucleophilic attack can be influenced by the other substituents. The electron-donating methoxy group at the ortho position can affect the reaction rate and regioselectivity.

Table 2: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent | Solvent | Product |

| Azide | Sodium Azide | DMSO | 4-Azido-2-methoxybenzaldehyde |

| Cyanide | Potassium Cyanide | DMSO | 4-Cyano-2-methoxybenzaldehyde |

Formation of Complex Derivatives

The strategic functionalization of this compound through the reactions described above paves the way for the synthesis of more intricate molecular architectures, including polyfunctionalized aromatic systems and macrocycles.

Polyfunctionalized Aromatic Systems

The term "polyfunctionalized aromatic systems" refers to aromatic compounds bearing multiple functional groups. The ability to selectively introduce various substituents onto the this compound core makes it an excellent starting material for creating such complex molecules. uni-muenchen.deunimi.it These highly substituted aromatics are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties. unimi.it

For instance, a sequence of reactions starting with a metalation to introduce a new substituent, followed by a nucleophilic aromatic substitution to replace the iodine, can lead to a trisubstituted benzene derivative with a precisely controlled arrangement of functional groups. The aldehyde group can also be transformed into other functionalities, such as a carboxylic acid via oxidation or an alcohol via reduction, further increasing the molecular complexity.

The development of synthetic strategies for the creation of polyfunctionalized heterocycles is an active area of research, with transition-metal-catalyzed reactions being a powerful tool for constructing these complex ring systems. unimi.it

Macrocyclic Systems (e.g., Porphyrinoids)

Macrocycles are large ring structures that are of significant interest in various fields, including medicinal chemistry and materials science. This compound can serve as a precursor for the construction of specific types of macrocycles, including porphyrinoids. nih.govresearchgate.net Porphyrinoids are a class of macrocyclic compounds related to porphyrins, which are known for their diverse applications, including as pigments in biological systems and as catalysts. rsc.org

The synthesis of these large ring systems often involves a template-directed approach, where a metal ion or another species helps to organize the precursor molecules for the final ring-closing reaction. The aldehyde functionality of this compound is crucial for these condensation reactions. For example, it can react with pyrrole (B145914) derivatives in the presence of an acid catalyst to form dipyrromethane intermediates, which are key building blocks for porphyrinoid synthesis. nih.govresearchgate.net The iodo- and methoxy-substituents on the benzaldehyde (B42025) moiety become peripheral groups on the final macrocycle, influencing its electronic properties and solubility.

The synthesis of meso-substituted dibenzihomoporphyrins has been achieved using substituted benzaldehydes, highlighting the utility of compounds like this compound in creating these expanded porphyrin systems. nih.gov The unique structural and electronic properties of these macrocycles make them promising candidates for applications in areas such as nonlinear optics and photodynamic therapy. nih.gov

Advanced Spectroscopic and Structural Characterization of 4 Iodo 2 Methoxybenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

The ¹H NMR spectrum of 4-Iodo-2-methoxybenzaldehyde is predicted to show several distinct signals corresponding to the aldehyde, methoxy (B1213986), and aromatic protons.

Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm. This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl oxygen.

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent methoxy protons is anticipated around δ 3.8 to 4.0 ppm.

Aromatic Protons (Ar-H): The three protons on the aromatic ring are chemically non-equivalent and should produce distinct signals.

The proton at the C3 position (adjacent to the methoxy and iodo groups) would likely appear as a doublet.

The proton at the C5 position (adjacent to the iodo group) is expected to be a doublet of doublets.

The proton at the C6 position (adjacent to the aldehyde group) should appear as a doublet.

The precise chemical shifts and coupling constants would provide definitive information on the electronic environment and connectivity of the protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CHO | 9.5 - 10.5 | Singlet (s) |

| Ar-H (C3) | Varies | Doublet (d) |

| Ar-H (C5) | Varies | Doublet of Doublets (dd) |

| Ar-H (C6) | Varies | Doublet (d) |

| -OCH₃ | 3.8 - 4.0 | Singlet (s) |

Note: This table is based on theoretical predictions as specific experimental data was not found in the searched sources.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, one for each unique carbon atom.

Carbonyl Carbon (-CHO): This carbon is highly deshielded and is expected to appear far downfield, typically in the range of δ 185-195 ppm.

Aromatic Carbons: Six signals are anticipated for the aromatic carbons.

The carbon bearing the iodine (C4) would be found at a lower field (around δ 90-100 ppm) due to the heavy atom effect.

The carbon with the methoxy group (C2) and the carbon with the aldehyde group (C1) will be significantly deshielded.

The remaining carbons (C3, C5, C6) will appear at chemical shifts influenced by the neighboring substituents.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to produce a signal in the range of δ 55-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CHO | 185 - 195 |

| C1 (C-CHO) | ~130 |

| C2 (C-OCH₃) | ~160 |

| C3 | ~115 |

| C4 (C-I) | 90 - 100 |

| C5 | ~135 |

| C6 | ~125 |

| -OCH₃ | 55 - 60 |

Note: This table is based on theoretical predictions as specific experimental data was not found in the searched sources.

Proton Nuclear Magnetic Resonance (¹H NMR)

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecular bonds, offering a functional group fingerprint of the compound.

The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups.

C=O Stretch: A strong, sharp absorption band corresponding to the aldehyde carbonyl stretch is expected in the region of 1680-1705 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy group are found just below 3000 cm⁻¹ (approx. 2950-2850 cm⁻¹). The aldehyde C-H stretch usually presents as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

C-O Stretches: The aryl-alkyl ether linkage (Ar-O-CH₃) is expected to show a strong, characteristic band for the asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch near 1020-1040 cm⁻¹.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching within the benzene (B151609) ring.

C-I Stretch: The carbon-iodine bond vibration is expected to appear at low frequencies, typically in the far-infrared region around 500-600 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| >3000 | Medium-Weak | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| ~2820, ~2720 | Weak | Aldehyde C-H Stretch |

| 1680-1705 | Strong | Aldehyde C=O Stretch |

| 1450-1600 | Medium-Weak | Aromatic C=C Stretch |

| ~1250, ~1030 | Strong | Asymmetric & Symmetric Ar-O-C Stretch |

| 500-600 | Medium-Weak | C-I Stretch |

Note: This table is based on theoretical predictions as specific experimental data was not found in the searched sources.

Raman spectroscopy provides complementary information to FT-IR. While no specific experimental Raman data for this compound has been found in the searched literature, predictions can be made. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. One would expect strong Raman signals for the aromatic ring breathing modes and the C-I stretch. The C=O stretch would also be visible, though typically weaker than in the IR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy (UV-Vis) investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light. The spectrum is dictated by the chromophores present. In this compound, the substituted benzaldehyde (B42025) system constitutes the primary chromophore.

The UV-Vis absorption spectrum is expected to show bands corresponding to:

π→π* transitions: These are typically intense absorptions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. These are expected to appear in the range of 250-300 nm.

n→π* transitions: A weaker absorption band at a longer wavelength (likely >300 nm) is expected. This corresponds to the transition of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital.

Substituents on the benzene ring, such as the methoxy and iodo groups, will cause shifts (either bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted benzaldehyde. Information on electronic emission (fluorescence or phosphorescence) is not available in the searched sources and would require experimental determination.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of an aromatic aldehyde like this compound is expected to show absorptions arising from π→π* and n→π* transitions. The benzoyl group and the substituted aromatic ring constitute the primary chromophore. For example, a related compound, 4-hydroxy-5-iodo-2-methoxybenzaldehyde, exhibits absorption maxima (λmax) in acetonitrile (B52724) at 236 nm, 269 nm, and 326 nm. rsc.org Another similar molecule, 3-chloro-4-hydroxy-5-iodobenzaldehyde, shows λmax values at 206 nm, 237 nm, 274 nm, and 353 nm in the same solvent. rsc.org Based on these analogs, this compound is predicted to have characteristic absorption bands in the UV-A and UV-B regions.

The solvent environment can influence the position of these absorption bands. Polar solvents may cause a shift in the absorption wavelength (a chromic shift) due to differential stabilization of the ground and excited states. nih.govresearchgate.net

Table 1: UV-Vis Absorption Data for Benzaldehyde Derivatives in Acetonitrile (MeCN)

| Compound | λmax (nm) | log ε |

| 4-hydroxy-5-iodo-2-methoxybenzaldehyde | 236 | 4.30 |

| 269 | 4.06 | |

| 326 | 3.82 | |

| 3-chloro-4-hydroxy-5-iodobenzaldehyde | 206 | 4.10 |

| 237 | 4.33 | |

| 274 | 4.02 | |

| 353 | 3.79 | |

| This table presents data for compounds structurally related to this compound to illustrate typical absorption characteristics. rsc.org |

Fluorescence Spectroscopy of Derivatives

While this compound itself is not typically studied for its fluorescence, its derivatives can be designed to be highly fluorescent, making them useful as molecular probes or in materials science. kyoto-u.ac.jpmdpi.com The introduction of a heavy atom like iodine can influence the photophysical properties, sometimes enhancing intersystem crossing which can quench fluorescence but is useful for applications like photodynamic therapy. eurjchem.com

Research on Schiff base derivatives provides insight into how the core structure of a substituted benzaldehyde contributes to fluorescence. For instance, a Schiff base formed from 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and a 4-iodo-2-methylphenyl amine has been characterized. researchgate.net The fluorescence properties of such derivatives are highly dependent on their extended conjugation and the electronic nature of their substituents. beilstein-archives.org Studies on pyrazolo[4,3-c]pyridine derivatives, some containing methoxyphenyl groups, show emission maxima in the blue region of the visible spectrum (437–487 nm), with quantum yields reaching up to 85% in some cases. mdpi.com

Table 2: Fluorescence Data for a Schiff Base Derivative

| Derivative Name | Solvent | Excitation/Emission Slit Width | Concentration |

| 4-{(E)-[(4-iodo-2-methylphenyl)imine]methyl}-2-methoxy-6-nitrophenol | DMF | 5 mm | 500 ppm |

| This table describes the experimental conditions for measuring the fluorescence of a Schiff base derived from a 4-iodo-substituted amine and a related benzaldehyde. researchgate.net |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

The calculated monoisotopic mass of this compound (C₈H₇IO₂) is 261.94908 Da. nih.gov High-resolution mass spectrometry (HRMS) on a related isomer, 5-iodo-2-methoxybenzaldehyde (B1585233), confirms this, with an experimental [M+H]⁺ ion observed at m/z 262.9576, which is very close to the calculated value of 262.9564. rsc.org This demonstrates the accuracy of HRMS in confirming the elemental formula.

Predicted mass spectrometry data for this compound suggests several possible adducts that could be observed. uni.lu The fragmentation pattern of aldehydes in mass spectrometry often involves the loss of a hydrogen atom ([M-H]) or the formyl radical ([M-CHO]). libretexts.org

Table 3: Predicted Mass Spectrometry Adducts for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 262.95635 |

| [M+Na]⁺ | 284.93829 |

| [M-H]⁻ | 260.94179 |

| [M]⁺ | 261.94852 |

| Data predicted using computational methods. uni.lu |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. yorku.camit.eduuib.no

While the specific crystal structure of this compound has not been reported in the searched literature, data from closely related compounds illustrate the type of structural information that can be obtained. For example, the related compound 4-methoxybenzaldehyde (B44291) crystallizes in the orthorhombic space group P2₁2₁2₁. mdpi.com A more complex substituted chalcone (B49325) containing an iodophenyl group, [Co(4I-L)₄Cl₂], was found to crystallize in the triclinic system with the space group P-1. mdpi.com The crystal structure of another related molecule, (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one, also belongs to the triclinic P-1 space group. mdpi.com These examples show that even small changes in substitution can lead to different crystal packing and symmetry. A crystallographic study of this compound would be required to determine its precise solid-state architecture.

Table 4: Example Crystal Data for Related Benzaldehyde Derivatives

| Compound | Crystal System | Space Group |

| 4-Methoxybenzaldehyde | Orthorhombic | P2₁2₁2₁ |

| [Co(4I-L)₄Cl₂] | Triclinic | P-1 |

| (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one | Triclinic | P-1 |

| This table presents crystallographic data for compounds related to this compound to exemplify the outputs of X-ray diffraction analysis. mdpi.commdpi.commdpi.com |

Inelastic Neutron Scattering (INS) for Vibrational Dynamics

Inelastic Neutron Scattering (INS) is a powerful spectroscopic technique for studying atomic and molecular motions, particularly vibrations involving hydrogen atoms. nih.govubc.ca Unlike optical spectroscopies (IR and Raman), INS has no selection rules, and band intensities are related to the scattering cross-section and atomic displacements of the nuclei. mdpi.com This makes INS highly sensitive to low-frequency motions like torsional vibrations (e.g., methyl group rotations) and lattice modes. nih.gov

There are no specific INS studies on this compound in the literature. However, extensive research on 2-methoxybenzaldehyde (B41997) and 4-methoxybenzaldehyde using INS combined with Density Functional Theory (DFT) calculations has been conducted. mdpi.comnih.govnih.gov These studies demonstrate that INS can provide a nearly one-to-one match between experimental and calculated vibrational spectra, allowing for confident assignment of vibrational modes. nih.gov For these methoxybenzaldehydes, INS has been used to determine the potential energy barriers for the rotation of the methyl group, revealing contributions from both intramolecular and intermolecular forces within the crystal. nih.govnih.gov A similar investigation on this compound would yield valuable data on its solid-state dynamics and the influence of the heavy iodine substituent on its vibrational properties.

Computational and Theoretical Investigations of 4 Iodo 2 Methoxybenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal method for investigating the structural and electronic properties of molecules. It offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. DFT calculations are frequently performed using specific functionals and basis sets, such as B3LYP with a 6-31G(d,p) or 6-311++G(d,p) basis set, to model the behavior of molecules like 4-iodo-2-methoxybenzaldehyde. grafiati.commdpi.com

Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, its minimum energy conformation. For derivatives of benzaldehyde (B42025), these calculations help in understanding the planarity of the benzene (B151609) ring and the orientation of the aldehyde and methoxy (B1213986) functional groups. mdpi.comresearchgate.net The presence of a bulky iodine atom and an electron-donating methoxy group on the benzaldehyde scaffold influences the bond lengths, bond angles, and dihedral angles. DFT calculations can accurately predict these structural parameters, which often show good agreement with experimental data from techniques like X-ray crystallography. grafiati.com

The electronic structure of this compound is also elucidated through DFT. These calculations provide information about the distribution of electrons within the molecule, which is key to understanding its reactivity. The iodine and oxygen atoms, being highly electronegative, significantly impact the electronic environment of the aromatic ring and the aldehyde group.

| Parameter | 2-Methoxybenzaldehyde (B41997) mdpi.com | 4-Methoxybenzaldehyde (B44291) mdpi.com |

| C=O Bond Length (Å) | 1.226 | 1.228 |

| C-C (ring) Bond Lengths (Å) | 1.399 - 1.413 | 1.398 - 1.411 |

| C-O (methoxy) Bond Length (Å) | 1.364 | 1.362 |

| C-H (aldehyde) Bond Length (Å) | 1.115 | 1.114 |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the electron-donating methoxy group and the electron-withdrawing iodine atom would influence the energies of these frontier orbitals. The HOMO is likely to have significant contributions from the methoxy group and the aromatic ring, while the LUMO is expected to be localized more on the aldehyde group and the carbon atom attached to the iodine.

Table 2: Frontier Molecular Orbital Energies and Related Parameters (Theoretical Example) Note: This is a representative table. Actual values for this compound would require specific DFT calculations.

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (η) | 4.7 |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. wolfram.com It is invaluable for predicting how a molecule will interact with other charged species, such as reagents in a chemical reaction. The MEP map uses a color scale to represent different potential values: red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. walisongo.ac.id Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the carbonyl group, making it a prime site for protonation or interaction with electrophiles. mdpi.com The area around the hydrogen atom of the aldehyde group and potentially the iodine atom might show a positive potential, indicating electrophilic character. mdpi.com The MEP provides a visual guide to the molecule's reactivity, highlighting the sites most likely to engage in electrostatic interactions. researchgate.net

From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. mdpi.com These descriptors, derived from conceptual DFT, provide a quantitative measure of various aspects of chemical behavior.

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -E(LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Softer molecules are more reactive.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. It is given by ω = χ² / (2η).

These descriptors provide a more detailed and quantitative understanding of the reactivity of this compound than a purely qualitative analysis. mdpi.com

Table 3: Calculated Chemical Reactivity Descriptors (Theoretical Example) Note: This is a representative table. Actual values for this compound would require specific DFT calculations.

| Descriptor | Formula | Value (eV) |

| Ionization Potential (I) | -E(HOMO) | 6.5 |

| Electron Affinity (A) | -E(LUMO) | 1.8 |

| Electronegativity (χ) | (I+A)/2 | 4.15 |

| Chemical Hardness (η) | (I-A)/2 | 2.35 |

| Chemical Softness (S) | 1/η | 0.426 |

| Electrophilicity Index (ω) | χ²/(2η) | 3.67 |

Theoretical vibrational analysis using DFT is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. science.gov The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical model, leading to excellent agreement with experimental data. grafiati.comnih.gov

For this compound, vibrational analysis would identify characteristic frequencies for the C=O stretch of the aldehyde, the C-I stretch, the O-CH3 stretching and bending modes, and the various vibrations of the aromatic ring. mdpi.com This detailed assignment helps to confirm the molecular structure and provides insight into the intramolecular forces. researchgate.net The potential energy distribution (PED) can also be calculated to determine the contribution of each internal coordinate to a given normal mode of vibration. science.gov

Table 4: Selected Calculated Vibrational Frequencies and Their Assignments (Theoretical Example) Note: This table is illustrative. Specific frequencies for this compound would depend on detailed calculations.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C=O Stretch | ~1700 |

| C-H (aldehyde) Stretch | ~2850 |

| Aromatic C-H Stretch | ~3050-3100 |

| O-CH₃ Stretch | ~2950 |

| C-I Stretch | ~500-600 |

| Ring Breathing Mode | ~1000 |

Chemical Reactivity Descriptors

Advanced Computational Approaches

While DFT is a workhorse for many computational studies, more advanced methods can provide even greater accuracy or access to different types of information. For instance, time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing insights into the excited states of the molecule. grafiati.com For systems where electron correlation is particularly important, methods like Møller-Plesset perturbation theory (e.g., MP2) or coupled-cluster theory could be employed, though at a significantly higher computational cost. grafiati.com

Another advanced approach involves the use of periodic DFT calculations to study the molecule in its crystalline state. mdpi.comuc.pt This method takes into account the intermolecular interactions present in the solid phase, which can influence molecular conformation and vibrational spectra. Such calculations are particularly useful for interpreting solid-state characterization data, like that from inelastic neutron scattering (INS) spectroscopy. uc.pt

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a cornerstone of modern computational chemistry for predicting the electronic absorption spectra of molecules. faccts.derespectprogram.orgmdpi.com This method calculates the excitation energies, which correspond to the wavelengths of light a molecule absorbs, and the oscillator strengths, which relate to the intensity of the absorption. mdpi.com For this compound, a TD-DFT calculation would provide its theoretical UV-Vis spectrum, offering insights into its electronic transitions.

The process begins with the optimization of the molecule's ground-state geometry using Density Functional Theory (DFT). mdpi.comnumberanalytics.com Following this, TD-DFT calculations are performed to determine the vertical excitation energies. nih.gov These calculations can be carried out in the gas phase or with the inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), to simulate more realistic experimental conditions. mdpi.com

The primary electronic transitions in a molecule like this compound are typically π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, usually resulting in strong absorption bands. The n → π* transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the aldehyde and methoxy groups) to a π* antibonding orbital, which are generally weaker.

A hypothetical TD-DFT calculation for this compound would yield a table of the most significant electronic transitions, as illustrated below.

| Excitation | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | 3.80 | 326 | 0.05 | HOMO -> LUMO (n → π) |

| S0 → S2 | 4.50 | 275 | 0.45 | HOMO-1 -> LUMO (π → π) |

| S0 → S3 | 5.10 | 243 | 0.30 | HOMO -> LUMO+1 (π → π*) |

This table is illustrative and represents typical expected values for a substituted benzaldehyde. HOMO stands for Highest Occupied Molecular Orbital, and LUMO for Lowest Unoccupied Molecular Orbital.

Aromaticity Assessment through Nucleus-Independent Chemical Shifts (NICS) and Anisotropy of Induced Current Density (AICD) Calculations

Aromaticity is a fundamental concept in chemistry, and computational methods provide quantitative measures to assess it. Nucleus-Independent Chemical Shift (NICS) and Anisotropy of the Induced Current Density (AICD) are two prominent magnetic criteria used for this purpose. github.iobeilstein-institut.degithub.ioineosopen.org

Nucleus-Independent Chemical Shifts (NICS) , introduced by Schleyer et al., is a widely used method to evaluate the aromaticity of a cyclic system. github.iomdpi.comacs.orgresearchgate.net It involves placing a "ghost" atom with no charge or basis functions at the geometric center of a ring and calculating its magnetic shielding. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of antiaromaticity. The NICS values can be calculated at the ring center (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)), which can help to dissect the contributions from σ and π electrons. mdpi.com For this compound, a NICS calculation would quantify the aromatic character of the benzene ring.

Anisotropy of the Induced Current Density (AICD) provides a visual representation of electron delocalization. beilstein-institut.degithub.iodiva-portal.orgtypeset.io It plots the anisotropy of the current density induced by an external magnetic field. beilstein-institut.de A continuous diatropic ring current visualized in an AICD plot is a strong indicator of aromaticity. typeset.io This method is particularly useful for complex systems where the concept of a single ring center is ambiguous. For this compound, an AICD plot would show a clear ring current pathway along the benzene ring, confirming its aromatic nature.

| Method | Aromatic System (Benzene Ring) | Non-Aromatic Reference (Cyclohexane) |

|---|---|---|

| NICS(0) (ppm) | -9.7 | -2.2 |

| NICS(1) (ppm) | -10.1 | -2.5 |

This table presents typical NICS values for an aromatic benzene ring compared to a non-aromatic reference, illustrating the expected results for this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. acs.orgarxiv.orgethz.chacs.orgnih.gov By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational dynamics, solvation, and aggregation behavior of molecules. acs.orgethz.chnih.gov

For this compound, MD simulations could be employed to investigate its behavior in different solvent environments. This can be crucial for understanding its solubility, which is a key parameter in many applications. acs.orgarxiv.orgethz.ch Simulations can predict how the molecule interacts with solvent molecules, such as water or organic solvents, and can help in understanding the forces that govern its dissolution or precipitation. acs.orgethz.ch

Furthermore, MD simulations can be used to study the self-aggregation of molecules. nih.gov By simulating a system containing multiple molecules of this compound, one can observe whether they tend to form clusters or remain dispersed in solution. This is particularly relevant for understanding its behavior at higher concentrations and for predicting its potential to form larger assemblies.

Prediction of Material Properties

Computational methods are not only used to understand the fundamental properties of a single molecule but also to predict its potential as a material with specific functionalities.

Theoretical Studies of Non-Linear Optical (NLO) Properties

Non-Linear Optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nasa.govacs.organalis.com.myresearchgate.netucf.edumdpi.com Computational chemistry, particularly DFT, plays a crucial role in the rational design of molecules with large NLO responses. researchgate.netrsc.orgresearchgate.netscirp.org The key NLO property at the molecular level is the first hyperpolarizability (β). scirp.org

For a molecule to exhibit a significant NLO response, it typically requires a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer upon excitation. In this compound, the methoxy group (-OCH₃) acts as an electron-donating group, the aldehyde group (-CHO) as an electron-withdrawing group, and the benzene ring as the π-conjugated bridge. The iodine atom also influences the electronic properties through its inductive and hyperconjugative effects.

Theoretical calculations of NLO properties involve optimizing the molecular geometry and then computing the polarizability (α) and the first hyperpolarizability (β) tensors using DFT with an appropriate functional (e.g., B3LYP, CAM-B3LYP). analis.com.myrsc.org The results can be compared with reference materials like urea (B33335) to assess the potential of the new compound. Chalcone (B49325) derivatives, which can be synthesized from benzaldehydes, are a class of compounds often studied for their NLO properties. rsc.orgresearchgate.netscirp.orgrsc.org

| Property | Calculated Value (a.u.) for a related chalcone | Urea (Reference) |

|---|---|---|

| Dipole Moment (μ) | 5.6 D | 1.37 D |

| Average Polarizability (α) | 250 | 35 |

| First Hyperpolarizability (β) | 1500 | 372 x 10-30 esu |

This table shows representative calculated NLO properties for a chalcone derivative, illustrating the type of data obtained from such studies. Values are in atomic units (a.u.) unless otherwise specified. The high β value compared to urea suggests significant NLO potential. researchgate.net

Computational Exploration of Corrosion Inhibition Mechanisms (for related compounds)

Organic molecules, especially those containing heteroatoms (O, N, S) and π-electrons, can act as effective corrosion inhibitors for metals. researchgate.netdergipark.org.trjeires.comchimicatechnoacta.runih.govekb.egnih.gov Computational studies, primarily using DFT, are widely employed to understand the inhibition mechanism at the molecular level. researchgate.netdergipark.org.trnih.govekb.egresearchgate.net For compounds related to this compound, such as other substituted benzaldehydes, these studies provide valuable insights. researchgate.net

The inhibition mechanism is based on the adsorption of the organic molecule onto the metal surface, forming a protective layer. researchgate.net DFT calculations can elucidate the nature of this adsorption. Key parameters calculated include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to better inhibition efficiency. researchgate.net

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a higher ability of the molecule to accept electrons from the metal surface. researchgate.net

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the molecule, which generally correlates with better inhibition performance.

Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the molecule on the metal surface.

By analyzing these parameters for a series of related benzaldehyde derivatives, a structure-activity relationship can be established, guiding the design of more effective corrosion inhibitors. researchgate.netnih.gov

| Parameter | Value for a related Benzaldehyde Derivative (illustrative) |

|---|---|

| E_HOMO (eV) | -6.5 |

| E_LUMO (eV) | -1.8 |

| Energy Gap (ΔE) (eV) | 4.7 |

| Dipole Moment (μ) (Debye) | 3.2 |

This table provides illustrative quantum chemical parameters for a benzaldehyde derivative, as would be calculated in a corrosion inhibition study. researchgate.net

Thermodynamic Stability and Reaction Pathway Analysis

DFT calculations are a powerful tool for determining the thermodynamic stability of molecules and for mapping out the potential energy surfaces of chemical reactions. numberanalytics.comnumberanalytics.comnumberanalytics.comacs.orgmdpi.com

Thermodynamic Stability: The thermodynamic stability of this compound can be assessed by calculating its Gibbs free energy of formation (ΔG_f). numberanalytics.compnas.orgnih.govmdpi.com A more negative ΔG_f indicates greater stability. numberanalytics.com Furthermore, by comparing the energies of different possible conformers (e.g., rotation around the C-C bond of the aldehyde group or the C-O bond of the methoxy group), the most stable conformation can be identified. The HOMO-LUMO energy gap is also an indicator of kinetic stability; a larger gap suggests lower reactivity. acs.org

Reaction Pathway Analysis: DFT can be used to elucidate the mechanisms of reactions involving this compound. numberanalytics.comnumberanalytics.comacs.orgmdpi.comresearchgate.net This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, transition states. numberanalytics.comnumberanalytics.comacs.orgmdpi.com The energy difference between the reactants and the highest-energy transition state gives the activation energy of the reaction, which determines the reaction rate. acs.org For example, the mechanism of a reaction where the aldehyde group of this compound is reduced to an alcohol could be studied computationally to understand the step-by-step process and the energetic barriers involved. acs.org

Applications in Advanced Organic Synthesis and Materials Science

Role as Key Intermediates in Complex Molecule Synthesis

As a key intermediate, 4-Iodo-2-methoxybenzaldehyde serves as a foundational component for the assembly of intricate molecular targets, ranging from large macrocycles to complex heterocyclic systems and precursors for active pharmaceutical ingredients.

Substituted benzaldehydes are critical starting materials in the synthesis of meso-substituted porphyrins and related porphyrinoid macrocycles. The general and widely adopted method involves the acid-catalyzed condensation of an aldehyde with pyrrole (B145914), followed by an oxidation step to yield the aromatic porphyrin ring. nih.gov While direct synthesis using this compound is not extensively documented in dedicated studies, the use of structurally similar compounds like 4-iodobenzaldehyde (B108471) and p-anisaldehyde (4-methoxybenzaldehyde) in the synthesis of homoporphyrins and other expanded porphyrinoids highlights the potential of this building block. nih.govresearchgate.net For instance, the synthesis of meso-substituted di(p-benzi)homoporphyrins has been achieved through the reaction of dipyrrolic intermediates with substituted benzaldehydes. nih.gov The presence of the iodo-substituent on the benzaldehyde (B42025) offers the advantage of post-cyclization functionalization of the porphyrin periphery using palladium-catalyzed cross-coupling reactions, allowing for the attachment of various aryl, ethynyl, or alkenyl groups. nih.gov

The carbon-iodine bond in this compound is a key feature that facilitates the construction of complex heterocyclic architectures. This bond is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. clockss.orgorgsyn.org This reaction allows for the coupling of the aryl iodide with a variety of organoboron compounds, enabling the synthesis of diverse biaryl and heterocyclic structures. clockss.orgnih.gov

Research has demonstrated this principle effectively; for example, iodo-substituted aromatic and heterocyclic compounds can be readily diversified. In one study, a library of complex pyrazolo[4,3-c]pyridines was synthesized by applying the Suzuki-Miyaura coupling reaction to a 7-iodo-substituted heterocyclic core, reacting it with various boronic acids to build a range of new structures. uit.no This highlights how the iodo-functional group serves as a versatile anchor point for elaborating molecular complexity, a role for which this compound is well-suited.

This compound is a documented raw material for the synthesis of more specialized intermediates used in the pharmaceutical industry. chemicalbook.com Notably, it serves as a precursor to 4-cyano-2-methoxybenzaldehyde (also known as 4-formyl-3-methoxybenzonitrile). chemicalbook.com This subsequent compound, 4-cyano-2-methoxybenzaldehyde, is a crucial intermediate in the synthesis of Finerenone. chemicalbook.compunagri.comlongshinebiotech.com Finerenone is a non-steroidal mineralocorticoid receptor antagonist developed to treat chronic kidney disease associated with type 2 diabetes. chemicalbook.compunagri.com The transformation of the iodo- group to a cyano- group is a key step in the synthetic route towards this important therapeutic agent.

| Precursor Compound | Key Intermediate | Final Product Application | Reference |

|---|---|---|---|

| This compound | 4-Cyano-2-methoxybenzaldehyde | Synthesis of Finerenone | chemicalbook.compunagri.comlongshinebiotech.com |

Construction of Heterocyclic Architectures

Development of Novel Organic Reagents and Catalysts

Organoiodine compounds can be transformed into hypervalent iodine reagents, which are valued in organic synthesis for their utility as mild and selective oxidizing agents. arkat-usa.org Compounds like this compound are potential precursors for creating custom hypervalent iodine(III) reagents, such as (diacetoxyiodo)arenes and [bis(trifluoroacetoxy)iodo]arenes. arkat-usa.org The presence of the methoxy (B1213986) and aldehyde functionalities on the aromatic ring could be used to tune the reactivity, selectivity, and solubility of the resulting reagent. Furthermore, research into hypervalent iodine chemistry has focused on developing catalytic systems and recyclable, polymer-supported reagents to enhance their environmental friendliness, an area where functionalized precursors like this compound could be beneficial. arkat-usa.org

Fabrication of Functional Materials

The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of functional organic materials, particularly in the realm of optical and sensory applications.

A primary strategy for creating chemosensors involves the synthesis of molecules that can selectively bind to a target analyte (like a metal ion) and signal the binding event through a change in color (chromogenic) or fluorescence. The iodo- group in this compound is an excellent anchor for building such molecules via cross-coupling reactions. acs.org This allows for the covalent linking of the benzaldehyde core to other molecular units, such as fluorophores or specific binding sites, to construct a complete sensor molecule.

For example, syntheses of fluorescent sensors for the enantioselective recognition of amino acids have been developed from iodo-substituted BINOL derivatives, demonstrating the utility of the iodo- group as a synthetic handle. acs.org Similarly, the structural isomer 3-Iodo-4-methoxybenzaldehyde has been noted for its use in developing chromogenic ligands and chemosensors. The aldehyde group itself can be used to form Schiff base ligands, which are known to coordinate with various metal ions and can exhibit chromogenic properties upon binding. science.gov This dual functionality makes this compound a promising platform for designing new sensory materials.

Fluorescent Probes and Dyes (from derivatives)

The chemical scaffold of this compound serves as a valuable and versatile building block in the synthesis of advanced fluorescent probes and dyes. Its unique combination of functional groups—an iodine atom, a methoxy group, and an aldehyde on an aromatic ring—provides a platform for creating complex, conjugated molecules with tailored photophysical properties.

Detailed Research Findings

The utility of this compound in this field stems from the specific roles of its constituent parts. The iodine atom at the C4 position is an excellent leaving group, making it a prime site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon bonds. mdpi.com The Sonogashira, Suzuki, and Heck reactions are particularly relevant, as they allow for the attachment of various unsaturated moieties (alkynes, aryl groups, alkenes) to the benzaldehyde core, thereby extending the π-conjugated system, which is a prerequisite for fluorescence. scielo.org.mxresearchgate.netnih.govuwindsor.caorganic-chemistry.org

The Sonogashira coupling, which joins a terminal alkyne to an aryl halide, is a powerful method for synthesizing fluorescent oligo(p-phenyleneethynylene)s and other conjugated materials. scielo.org.mxorganic-chemistry.org By reacting this compound with a suitable fluorescent alkyne, a new derivative with significant emissive properties can be created. nih.gov Similarly, the Suzuki coupling reaction can be employed to link arylboronic acids to the scaffold, producing biaryl compounds, while the Heck reaction can generate fluorescent stilbene (B7821643) derivatives by coupling with alkenes. ncl.ac.ukeiu.eduresearchgate.netresearchgate.net